6-Chloro-2-fluoropurine: Structural Dynamics, Mass Spectrometry, and Synthetic Utility in Drug Development
6-Chloro-2-fluoropurine: Structural Dynamics, Mass Spectrometry, and Synthetic Utility in Drug Development
As drug discovery pipelines increasingly rely on highly functionalized heterocycles, the demand for versatile, orthogonally reactive scaffolds has surged. 6-Chloro-2-fluoropurine has emerged as a superior building block compared to traditional dihalogenated purines (such as 2,6-dichloropurine) due to its unique electronic asymmetry.
This technical guide provides an in-depth analysis of the chemical structure, exact mass characteristics, and self-validating synthetic protocols for 6-chloro-2-fluoropurine, designed specifically for application scientists and drug development professionals.
Structural and Physicochemical Profiling
6-Chloro-2-fluoropurine (IUPAC: 6-chloro-2-fluoro-7H-purine) is a dihalogenated purine derivative. The strategic placement of a chlorine atom at the C6 position and a fluorine atom at the C2 position imparts distinct electronic properties to the purine ring. Fluorine, being highly electronegative, withdraws electron density via the inductive effect, which activates the entire heterocyclic system toward nucleophilic attack. However, the inherent resonance stabilization of the purine ring renders the C6 position significantly more electrophilic than C2, establishing a natural hierarchy for sequential substitution.
To facilitate compound tracking and computational modeling, the core physicochemical parameters are summarized below:
| Property | Value |
| Molecular Formula | C5H2ClFN4 |
| Molecular Weight | 172.55 g/mol |
| Exact Mass (Monoisotopic) | 171.9952 Da |
| XLogP (Predicted) | 1.2 |
| Topological Polar Surface Area | 54.5 Ų |
| SMILES String | FC1=NC(Cl)=C2NC=NC2=N1 |
Mass Spectrometry & Analytical Characterization
In modern high-throughput synthesis, exact mass tracking is paramount. The monoisotopic exact mass of 6-chloro-2-fluoropurine is precisely 171.9952 Da[1].
During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the compound exhibits highly predictable ionization behavior. The[M+H]+ adduct is typically observed at m/z 173.0025, while negative mode ionization yields an [M-H]- adduct at m/z 170.9879[2]. Furthermore, advanced ion mobility mass spectrometry predicts a Collision Cross Section (CCS) of 127.0 Ų for the [M+H]+ adduct, providing a critical data point for resolving structural isomers in complex mixtures[2].
The Isotopic Advantage: The true analytical power of 6-chloro-2-fluoropurine lies in its isotopic signature. Chlorine exists naturally as 35 Cl and 37 Cl in a roughly 3:1 ratio, creating a distinct M+2 peak in the mass spectrum. Fluorine ( 19 F), however, is monoisotopic. When the C6-chlorine is displaced during the first step of a synthesis, the resulting intermediate loses this M+2 signature while retaining the mass defect associated with the C2-fluorine. This isotopic shift acts as an intrinsic, self-validating analytical checkpoint to confirm that regioselective substitution has occurred correctly[3].
Mechanistic Causality in Regioselective Synthesis
Historically, chemists relied on 2,6-dichloropurine to synthesize 2,6-disubstituted adenine derivatives. However, differentiating two identical halogens often results in symmetric byproducts and poor yields.
6-Chloro-2-fluoropurine solves this via orthogonal Nucleophilic Aromatic Substitution (S N Ar) . The C6 position is highly activated by the adjacent N1 and N7 atoms, making the C6-chlorine an excellent leaving group under mild conditions. Once a nucleophile (such as an amine or alkoxide) is installed at C6, it donates electron density back into the purine ring via resonance. This influx of electron density deactivates the remaining C2 position. Consequently, the displacement of the C2-fluorine requires significantly harsher thermodynamic conditions, allowing chemists to perform stepwise, highly controlled substitutions without cross-reactivity[3].
Regioselective SNAr workflow for 6-chloro-2-fluoropurine in drug discovery.
Self-Validating Experimental Protocol: Orthogonal S N Ar
The following methodology details the synthesis of 2,6-disubstituted adenine derivatives (e.g., A3 adenosine receptor antagonists) leveraging the orthogonal reactivity of 6-chloro-2-fluoropurine[3].
Phase 1: Regioselective C6-Substitution (Mild Conditions)
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Reagent Preparation: Dissolve 6-chloro-2-fluoropurine (1.0 eq) in anhydrous n-butanol (2–4 mL per mmol).
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Causality:n-Butanol is selected because its boiling point (117°C) allows for sustained heating at 80°C without the need for pressurized vessels, while maintaining excellent solubility for polar purine scaffolds.
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Nucleophile Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) followed by the primary amine (0.9 eq).
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Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing protonation and deactivation of the nucleophile. Using a slight stoichiometric deficit (0.9 eq) of the amine ensures that no over-substitution occurs at the less reactive C2 position.
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Reaction Execution: Heat the mixture at 80°C for 15–24 hours[3].
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Validation Checkpoint (LC-MS): Remove an aliquot for LC-MS analysis. The product must show the exact mass of the fluorinated intermediate, and the isotopic M+2 peak (from 37 Cl) must be absent. This validates that the C2-fluorine remains intact[3].
Phase 2: Harsher C2-Substitution (Thermodynamic Drive)
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Solvent Exchange: Remove the n-butanol under reduced pressure. Transfer the resulting solid to a heavy-walled sealed reaction vessel and dissolve in ethanol (2–4 mL).
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Secondary Nucleophile Addition: Add the secondary amine (2.0 eq).
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Causality: A 2.0 eq excess is required to drive the reaction forward because the purine ring is now electronically deactivated by the electron-donating C6-amino group.
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Reaction Execution: Heat the sealed vessel at 110°C for 48 hours[3].
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Causality: The sealed vessel allows heating ethanol above its atmospheric boiling point, generating the necessary pressure and thermal energy to overcome the high activation barrier required to displace the deactivated C2-fluorine.
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Note: For 6-alkoxy substitutions at C6, DABCO (3.0 eq) in anhydrous THF at room temperature for 24 hours has been shown to increase overall product yield by 40-50% compared to traditional methods[4].
Applications in Advanced Therapeutics
The structural reliability of 6-chloro-2-fluoropurine has cemented its role in the synthesis of several high-value therapeutic classes:
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Antiviral Nucleoside Analogs: It serves as a critical pharmaceutical intermediate in the synthesis of 2-fluoroadenine. This precursor is subsequently utilized to manufacture antiviral and antineoplastic nucleoside drugs, including fludarabine and fludarabine phosphate[5].
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Oncology & Stem Cell Modulators: The stepwise substitution protocol is heavily utilized to synthesize CDK2 inhibitors and potent A3 adenosine receptor antagonists. A prominent example is the synthesis of 'Reversine' (2-(4-morpholinoanilino)-N6-cyclohexyladenine), a synthetic molecule capable of inducing dedifferentiation in mature murine myogenic cells, reverting them to a multipotent stem cell-like state[3][4].
References
Sources
- 1. 6-Chloro-2-fluoropurine | C5H2ClFN4 | CID 5287914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-chloro-2-fluoropurine (C5H2ClFN4) [pubchemlite.lcsb.uni.lu]
- 3. ‘Reversine’ and its 2-Substituted Adenine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Page loading... [guidechem.com]
